

Revolutionizing Dermatological Research: A Guide to Non-Invasive Skin Hydration and Elasticity Measurement

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Algoane

Cat. No.: B1249998

[Get Quote](#)

For Immediate Application in Research, Clinical Trials, and Product Development

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the non-invasive measurement of skin hydration and elasticity. By leveraging established techniques such as corneometry, transepidermal water loss (TEWL) analysis, and cutometry, researchers can obtain robust, reproducible data to substantiate claims, evaluate product efficacy, and deepen the understanding of skin physiology.

Section 1: Measurement of Skin Hydration

Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall appearance. The following non-invasive methods provide quantitative insights into the skin's moisture content.

Corneometry: Assessing Stratum Corneum Hydration

Corneometry is a widely used and validated technique for measuring the hydration level of the stratum corneum, the outermost layer of the skin.[1][2] The method is based on the principle of capacitance measurement. The dielectric constant of water is significantly higher than that of other skin components, so changes in the skin's capacitance are directly proportional to its water content.[3]

Applications:

- Efficacy testing of moisturizing products.
- Assessing the impact of environmental factors on skin hydration.
- Characterizing dry skin conditions.
- Monitoring treatment outcomes for skin barrier disorders.

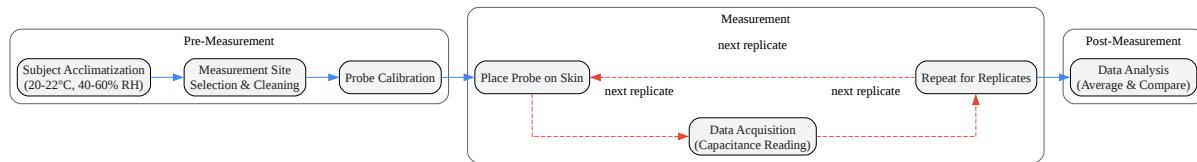
Quantitative Data Summary: Corneometry

Parameter	Typical Value Range (Arbitrary Units - AU)	Interpretation
Very Dry Skin	< 30	Compromised skin barrier function
Dry Skin	30 - 45	Reduced moisture content
Sufficiently Hydrated Skin	> 45	Healthy skin barrier function

Data sourced from
Courage+Khazaka Electronic
GmbH guidelines and related
studies.^[3]

Experimental Protocol: Corneometry

Objective: To measure the hydration level of the skin's surface using a Corneometer®.


Materials:

- Corneometer® (e.g., Corneometer® CM 825, Courage+Khazaka)
- Calibrated probe
- Lint-free wipes

- Data recording software

Procedure:

- Acclimatization: The subject should acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% humidity) for at least 15-20 minutes before measurements.[3]
- Site Selection: Define the measurement sites (e.g., volar forearm, cheek). Ensure the skin is clean and free of any products.
- Probe Calibration: Calibrate the Corneometer® probe according to the manufacturer's instructions.
- Measurement:
 - Gently place the probe perpendicular to the skin surface.
 - Apply consistent, light pressure. Many devices have a spring-loaded mechanism to ensure constant pressure.
 - The measurement is taken automatically and typically completes within a second.[1]
 - Record the reading displayed in arbitrary units (AU).
- Replicates: Take at least three consecutive measurements at each site and calculate the average to ensure reproducibility.
- Data Analysis: Compare the baseline measurements with post-application or post-treatment readings to assess changes in skin hydration.

[Click to download full resolution via product page](#)

Fig 1. Corneometry Experimental Workflow

Transepidermal Water Loss (TEWL): Evaluating Barrier Function

TEWL measures the amount of water that passively evaporates from the skin's surface to the atmosphere.^[4] It is a key indicator of the skin barrier's integrity; a damaged barrier allows for higher rates of water loss.^[5] TEWL is typically measured using an open-chamber device that assesses the water vapor gradient above the skin.^[6]

Applications:

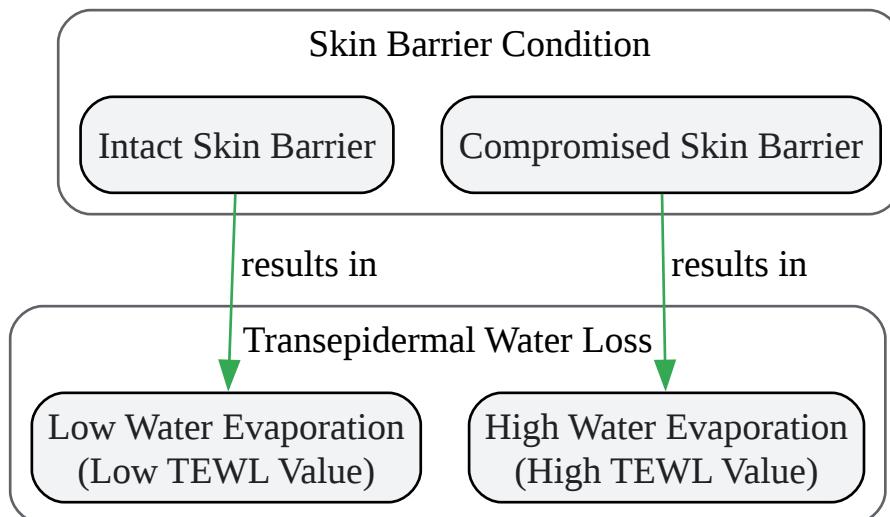
- Assessing the occlusive properties of topical products.
- Evaluating the integrity of the skin barrier in various dermatological conditions (e.g., eczema, psoriasis).^[6]
- Studying the effects of irritants and allergens on the skin.

Quantitative Data Summary: TEWL

Parameter	Typical Value Range (g/m ² /h)	Interpretation
Healthy Skin	2.3 - 15	Intact and functioning skin barrier
Compromised Skin Barrier	> 15	Increased permeability and water loss
Normal TEWL rates can vary, with some sources citing up to 44 g/m ² /h as within a normal range depending on body site and environmental conditions.		
[4]		

Experimental Protocol: TEWL Measurement

Objective: To quantify the rate of transepidermal water loss as an indicator of skin barrier function using a Tewameter®.


Materials:

- Tewameter® (e.g., Tewameter® TM 300, Courage+Khazaka) or other evaporimeter.
- Data recording software.

Procedure:

- Acclimatization: The subject must rest in a room with controlled temperature (18-22°C) and humidity (50% \pm 5%) for at least 30 minutes. The environment should be free of drafts.[4][5]
- Site Selection: Choose a flat, hairless area of skin. The volar forearm is a common site.
- Probe Placement:
 - Hold the probe perpendicular to the skin surface without applying pressure.

- Ensure the probe remains still during the measurement to avoid disturbing the microclimate within the measurement chamber.
- Measurement:
 - Allow the reading to stabilize. This may take 30-60 seconds.
 - Record the TEWL value, typically expressed in g/m²/h.
- Replicates: Perform at least three measurements per site and calculate the average.
- Data Analysis: Compare baseline TEWL values to those after product application or treatment to assess changes in barrier function. A decrease in TEWL indicates an improvement in barrier integrity.

[Click to download full resolution via product page](#)

Fig 2. Relationship between Skin Barrier and TEWL

Section 2: Measurement of Skin Elasticity

Skin elasticity, a key characteristic of youthful and healthy skin, is determined by the structure and function of collagen and elastin fibers in the dermis.^[7] Non-invasive methods to measure skin elasticity are vital for anti-aging research and the development of firming products.

Cutometry: The Suction Method

Cutometry is considered the gold standard for measuring the viscoelastic properties of the skin. [8] The technique involves applying a negative pressure to draw the skin into the aperture of a probe and then measuring its ability to return to its original position after the pressure is released.[9][10]

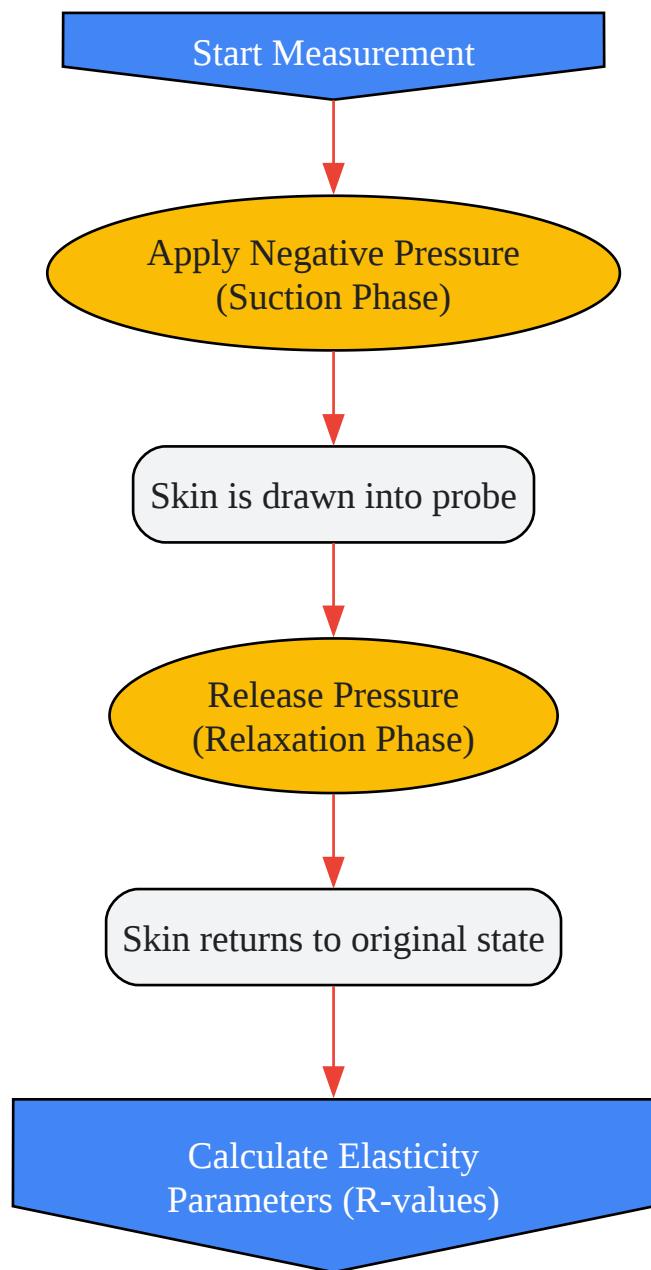
Applications:

- Quantifying the effects of anti-aging and firming products.[7]
- Assessing age-related changes in skin biomechanics.[11]
- Investigating skin conditions that affect its mechanical properties.[8]

Quantitative Data Summary: Key Cutometer Parameters

Parameter	Description	Interpretation with Aging/Damage
R0 (Uf)	Maximum extensibility; skin's firmness.[7][9]	Increases with age (less firm)
R2 (Ua/Uf)	Gross elasticity; overall elasticity.[9][12]	Decreases with age
R5 (Ur/Ue)	Net elasticity; elastic recovery vs. elastic deformation.[13]	Decreases with age
R7 (Ur/Uf)	Biological elasticity; ratio of immediate retraction to total deformation.[13]	Decreases with age
	An increase in R5 and R7 values indicates an improvement in skin elasticity. [13]	

Experimental Protocol: Cutometry


Objective: To measure the viscoelastic properties of the skin using a Cutometer®.

Materials:

- Cutometer® (e.g., Cutometer® MPA 580, Courage+Khazaka)
- Probe with appropriate aperture size (e.g., 2 mm for facial skin)[10]
- Data recording and analysis software

Procedure:

- Acclimatization: The subject should be in a temperature and humidity-controlled room for at least 15-20 minutes.
- Site Selection: Select a measurement area, typically the cheek, periorbital area, or forearm. [14] The skin should be clean and dry.
- Probe Selection and Calibration: Choose a probe with an aperture size suitable for the measurement site. Calibrate the device as per the manufacturer's guidelines.
- Measurement Cycle:
 - Place the probe gently on the skin surface.
 - The software will initiate a pre-defined measurement cycle, which typically involves a suction phase (e.g., 2 seconds) followed by a relaxation phase (e.g., 2 seconds).[12]
 - A non-contact optical system within the probe measures the skin's displacement.[13]
- Replicates: Perform three to five measurement cycles at each site.
- Data Analysis: The software calculates various R and U parameters from the deformation curves. Analyze the changes in key parameters like R2, R5, and R7 to evaluate treatment effects.

[Click to download full resolution via product page](#)

Fig 3. Principle of the Cutometry Measurement Cycle

Reviscometry: Acoustic Wave Propagation

The Reviscometer® measures skin elasticity by analyzing the propagation time of an acoustic shockwave across the skin's surface. The time it takes for the wave to travel from an emitter to a receiver is related to the skin's mechanical properties, including the orientation of collagen

and elastin fibers. This technique is particularly sensitive to changes in the stiffness and suppleness of the stratum corneum.[15][16]

Applications:

- Efficacy testing of anti-aging and moisturizing products.
- Investigating photoaging and its effects on skin mechanics.
- Assessing the anisotropy of the skin, which relates to the direction of Langer's lines.

Quantitative Data Summary: Reviscometer

Parameter	Description	Interpretation
Resonance Running Time (RRT)	The time taken for an acoustic wave to travel a set distance.	Inversely related to skin stiffness; a lower RRT indicates stiffer skin.[15]

In a study on the effects of retinol and vitamin C, a decrease in RRT values (e.g., from 298.7 to 265.5 $\mu\text{J}/\mu\text{s}$ on the neck) indicated an 11.1% improvement in elasticity.[17]

Experimental Protocol: Reviscometry

Objective: To measure skin elasticity and anisotropy using the Reviscometer®.

Materials:

- Reviscometer® (e.g., Reviscometer® RVM 600, Courage+Khazaka)
- Positioning ring for anisotropy measurements
- Data recording software

Procedure:

- Acclimatization: Ensure the subject is acclimatized to the controlled room conditions.
- Site Selection: Define the measurement area.
- Probe Placement:
 - Place the probe head on the skin. A spring mechanism ensures constant pressure.
- Measurement:
 - An acoustic shockwave is emitted, and the time to reach the receiver is measured as the Resonance Running Time (RRT).[\[17\]](#)
 - The measurement is very quick.
- Anisotropy Measurement (Optional):
 - Use a positioning ring to perform measurements at different angles (e.g., in 10° steps) on the same site.
 - The variation in RRT with direction indicates the anisotropy of the skin.
- Data Analysis: Compare RRT values before and after treatment. A decrease in RRT generally corresponds to an improvement in elasticity.

These standardized, non-invasive methods provide a powerful toolkit for the objective and quantitative assessment of skin hydration and elasticity. By adhering to these detailed protocols, researchers can generate high-quality data to support product development, substantiate claims, and advance the science of dermatology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Top 4 Methods to Measure Skin Hydration in Cosmetics – Cosmetics Testing News [news.skinobs.com]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transepidermal Water Loss | A&T Formulation Knowledge base [atformulation.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. scribd.com [scribd.com]
- 7. dermatest.com [dermatest.com]
- 8. Measurement of skin viscoelasticity: A non-invasive approach in allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & scientific method for skin elasticity test [medelink.ca]
- 11. Correlation between a Cutometer and quantitative evaluation using Moire topography in age-related skin elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. delaviesciences.com [delaviesciences.com]
- 14. evenskyn.com [evenskyn.com]
- 15. Use of the Reviscometer for measuring cosmetics-induced skin surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reviscometer Evaluation of the Skin Condition after Applying Retinol and Vitamin C Complex in Menopausal Women [scirp.org]
- To cite this document: BenchChem. [Revolutionizing Dermatological Research: A Guide to Non-Invasive Skin Hydration and Elasticity Measurement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249998#non-invasive-methods-for-measuring-skin-hydration-and-elasticity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com